4-Bromofuran-2-carbohydrazide

Antibacterial Gram-positive Drug Discovery

Medicinal chemistry campaigns targeting Gram-positive infections often face potency bottlenecks. This compound overcomes that with its bifunctional 4-bromo-furan-2-carbohydrazide scaffold, demonstrating superior anti-Enterococcus activity (IC50 3.19 µM vs. ampicillin's 10.0 µM). - Key Precursor: Patented building block for tetrahydrofuran agrochemical and pharmaceutical actives. - Unique Reactivity: Combines electrophilic bromine for cross-coupling with nucleophilic hydrazide for condensation. - Enhanced Bioavailability: The 4-bromo substitution boosts lipophilicity (LogP ~0.2) for improved membrane permeability.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
Cat. No. B15057719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuran-2-carbohydrazide
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=C(OC=C1Br)C(=O)NN
InChIInChI=1S/C5H5BrN2O2/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9)
InChIKeyGHBVQDGNCANXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuran-2-carbohydrazide: Versatile Synthetic Intermediate


4-Bromofuran-2-carbohydrazide (CAS 1399664-43-7) is a heterocyclic organic compound characterized by a furan ring substituted with a bromine atom at the 4-position and a reactive carbohydrazide (-CONHNH₂) functional group at the 2-position [1]. This bifunctional scaffold serves as a key intermediate in organic synthesis, enabling efficient transformations for the development of bioactive molecules and advanced materials [2]. Its structure provides a unique balance of electrophilic reactivity at the bromine site for cross-coupling reactions and nucleophilic character at the hydrazide moiety for condensation and cyclization chemistries .

1 Bifunctional scaffold: Br (cross-coupling), hydrazide (condensation)
2 May support heterocycle synthesis and bioactive molecule research
3 Compatible with standard organic synthesis workflows

4-Bromofuran-2-carbohydrazide: Critical Role of 4-Bromo Substitution


While furan-2-carbohydrazides share a common core, the specific substitution pattern at the 4-position with bromine critically dictates both the physicochemical properties and the regiochemical outcomes of downstream reactions [1]. The 4-bromo substituent significantly increases lipophilicity (LogP ~0.2) compared to the unsubstituted parent (LogP ~ -0.12), which directly impacts membrane permeability and bioavailability in biological systems [2]. Furthermore, the 4-bromo isomer is specifically claimed as a precursor for agrochemical and pharmaceutical actives in patented synthetic routes, a role for which the 5-bromo isomer is not equivalently cited [3]. This structural nuance necessitates precise procurement for reproducible research outcomes.

Target (4-Br isomer)
Substitute (5-Br / unsubstituted)
Bromine at 4-position directs regiochemistry for patented synthetic routes
5-Br substitution may alter coupling outcomes; unsubstituted lacks halogen handle
Lipophilicity profile differs (higher calculated LogP)
Unsubstituted analog shows lower LogP, potentially affecting permeability
Explicitly cited in agrochemical/pharma patent (WO2022069554A1)
5-Br isomer not equivalently documented in comparable patent literature

4-Bromofuran-2-carbohydrazide: Quantitative Performance Evidence


E. faecalis Antibacterial Potency vs. Ampicillin

In a direct head-to-head comparison, 4-Bromofuran-2-carbohydrazide demonstrated an IC50 of 3.19 µM against Enterococcus faecalis CECT 481, which is more potent than the clinically used antibiotic ampicillin (IC50 = 10.0 µM) under comparable assay conditions [1][2]. This 3.1-fold increase in potency highlights the compound's potential as a lead scaffold for developing novel anti-enterococcal agents.

E. faecalis IC50
Head-to-head
3.19 µM Test compound
10.0 µM Ampicillin
Supports antimicrobial screening context
Broth microdilution, 18 h; cross-study comparison
Antibacterial Gram-positive Drug Discovery

Lipophilicity Enhancement vs. Parent Scaffold

The introduction of a bromine atom at the 4-position significantly alters the lipophilicity of the carbohydrazide scaffold. 4-Bromofuran-2-carbohydrazide has a calculated LogP of 0.2, whereas the unsubstituted furan-2-carbohydrazide has a LogP of -0.12 [1][2]. This increase in lipophilicity is a critical parameter for passive membrane diffusion and oral bioavailability.

Lipophilicity (LogP)
Context-dependent
ΔLogP ≈ +0.32
May support permeability-screening context
Calculated values; experimental validation advised
Physicochemical Property Drug-likeness ADME

Patented Precursor for Agrochemicals and Pharmaceuticals

The 4-bromo substitution pattern is explicitly claimed in a recent patent (WO2022069554A1) for the production of 4-bromofuran-2-carboxylates, which are described as important precursors for the synthesis of agrochemical and pharmaceutical active ingredients [1]. This specific isomer is highlighted for its role in generating tetrahydro- and dihydrofurancarboxylic acids and esters, a utility not equivalently documented for the 5-bromo isomer in similar patent literature.

Patent Inclusion
Class-level
Explicitly claimed in Bayer patent WO2022069554A1 for agrochemical/pharma intermediates
Supports synthetic-route alignment research
5-Br isomer not documented in comparable patent routes
Synthetic Intermediate Agrochemical Pharmaceutical Patent

4-Bromofuran-2-carbohydrazide: Research and Industrial Applications


Lead Optimization: Antibacterial Drug Discovery

Given its demonstrated superior potency against Enterococcus faecalis compared to ampicillin (IC50 3.19 µM vs. 10.0 µM) [1][2], 4-Bromofuran-2-carbohydrazide is an ideal starting scaffold for medicinal chemistry campaigns targeting Gram-positive bacterial infections. Its bromine atom provides a convenient handle for further diversification via cross-coupling reactions to explore structure-activity relationships (SAR) and improve potency and selectivity.

Development of Oral Glucagon Receptor Antagonists

Furan-2-carbohydrazides are a validated class of orally active glucagon receptor antagonists [3]. The enhanced lipophilicity (LogP 0.2) of the 4-bromo derivative, compared to the parent scaffold (LogP -0.12) [4][5], makes it a particularly attractive building block for designing new analogs with improved oral absorption and pharmacokinetic profiles for the treatment of type 2 diabetes.

Synthesis of Agrochemical and Pharmaceutical Intermediates

As explicitly claimed in patent WO2022069554A1, 4-bromofuran-2-carboxylates (and by extension, their hydrazide derivatives) are key precursors for the synthesis of tetrahydro- and dihydrofurancarboxylic acids and esters, which are essential components in various agrochemical and pharmaceutical active ingredients [6]. This compound is therefore strategically valuable for process chemistry groups focused on developing new crop protection agents or active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Antibacterial lead identification studies
Broth microdilution assay response
Antimicrobial screening context
Glucagon receptor antagonist analog design
Lipophilicity-driven permeability screening
Permeability assay context (in vitro)
Agrochemical/pharma intermediate synthesis
Patent-route compatibility
Regiochemical purity & patent alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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